molecular formula C20H18FN3O2 B14963187 N-(4-fluorobenzyl)-2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide

N-(4-fluorobenzyl)-2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide

Cat. No.: B14963187
M. Wt: 351.4 g/mol
InChI Key: PBKITTQWNIZQGP-UHFFFAOYSA-N
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Description

N-[(4-FLUOROPHENYL)METHYL]-2-(4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDE is a complex organic compound that features a fluorophenyl group, a dihydropyrimidinone core, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-FLUOROPHENYL)METHYL]-2-(4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzylamine with an appropriate dihydropyrimidinone derivative under controlled conditions. The reaction may require catalysts such as palladium or copper and solvents like dimethylformamide or toluene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-FLUOROPHENYL)METHYL]-2-(4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

N-[(4-FLUOROPHENYL)METHYL]-2-(4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving fluorinated aromatic compounds.

    Industry: The compound may be used in the development of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-2-(4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the dihydropyrimidinone core may participate in hydrogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-FLUOROPHENYL)METHYL]-2-(4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both a fluorophenyl group and a dihydropyrimidinone core allows for versatile interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H18FN3O2

Molecular Weight

351.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(4-methyl-6-oxo-2-phenylpyrimidin-1-yl)acetamide

InChI

InChI=1S/C20H18FN3O2/c1-14-11-19(26)24(20(23-14)16-5-3-2-4-6-16)13-18(25)22-12-15-7-9-17(21)10-8-15/h2-11H,12-13H2,1H3,(H,22,25)

InChI Key

PBKITTQWNIZQGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

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